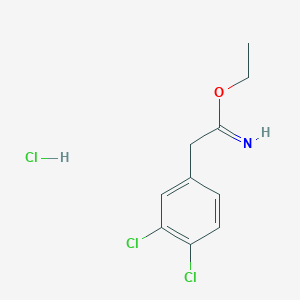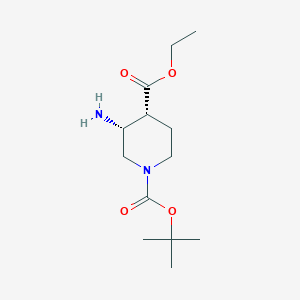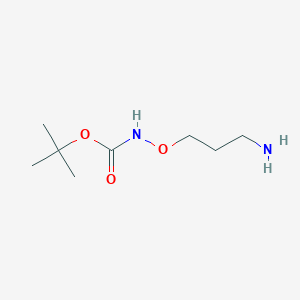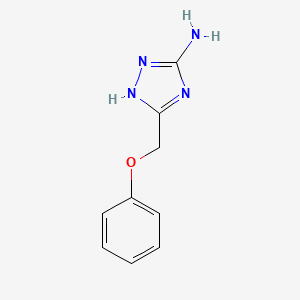
3-(phenoxymethyl)-1H-1,2,4-triazol-5-amine
説明
3-(Phenoxymethyl)-1H-1,2,4-triazol-5-amine, also known as PMT, is an organic compound belonging to the triazole family. It is a white crystalline solid that is soluble in water, ethanol, and other organic solvents. PMT is used in many scientific research applications due to its ability to interact with a variety of molecules and its stability in a variety of environments. PMT has been used in the synthesis of many small molecules and in the development of new drugs. It has also been used in the study of biochemical and physiological effects of various compounds.
科学的研究の応用
Synthesis and Structural Characterization
- Research has demonstrated various synthesis methodologies for triazole derivatives, including "3-(phenoxymethyl)-1H-1,2,4-triazol-5-amine," focusing on optimizing reaction conditions and exploring new synthetic pathways. For instance, Xin (2003) described the synthesis of a similar compound through Williamson synthesis, reductive amination, amine formylation, and cyclization, highlighting the importance of suitable reaction conditions for the synthesis of fine chemical intermediates (Dongyue Xin, 2003).
- Structural characterization of these compounds provides insights into their potential applications. Dolzhenko et al. (2008) explored the crystal structure and tautomerism of a related compound, showcasing the extensive π-electron delocalization and hydrogen bonding, which could be relevant for designing materials with specific electronic properties (Anton V. Dolzhenko et al., 2008).
Antimicrobial Activities
- Some derivatives of "3-(phenoxymethyl)-1H-1,2,4-triazol-5-amine" have been investigated for their antimicrobial properties. Bektaş et al. (2007) synthesized novel triazole derivatives and screened them for antimicrobial activities, finding some compounds with good to moderate activities against various microorganisms. This research emphasizes the potential of triazole derivatives in developing new antimicrobial agents (H. Bektaş et al., 2007).
Applications in Material Science
- The structural and electronic properties of triazole derivatives make them candidates for material science applications. For example, Guo et al. (2021) described a metal- and oxidant-free synthesis method for fully substituted 1H-1,2,4-triazol-3-amines, highlighting their potential in organic chemistry, medicinal chemistry, and optical materials due to their fluorescence and aggregation-induced emission (AIE) properties (Wei Guo et al., 2021).
High-Energy Materials
- The high nitrogen content in triazole derivatives suggests their use in high-energy materials. Research into the synthesis of nitrogen-rich compounds and their energetic properties can lead to the development of new explosives, propellants, and gas-generating compositions. Srinivas et al. (2014) explored the synthesis of imidazole, 1,2,4-triazole, and tetrazole-based molecules, assessing their potential as nitrogen-rich gas generators (D. Srinivas et al., 2014).
特性
IUPAC Name |
5-(phenoxymethyl)-1H-1,2,4-triazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c10-9-11-8(12-13-9)6-14-7-4-2-1-3-5-7/h1-5H,6H2,(H3,10,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHUVGCYCSAISW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NC(=NN2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201268099 | |
| Record name | 3-(Phenoxymethyl)-1H-1,2,4-triazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201268099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(phenoxymethyl)-1H-1,2,4-triazol-5-amine | |
CAS RN |
22819-08-5 | |
| Record name | 3-(Phenoxymethyl)-1H-1,2,4-triazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22819-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Phenoxymethyl)-1H-1,2,4-triazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201268099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



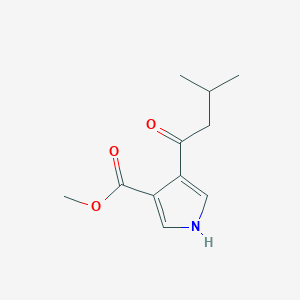
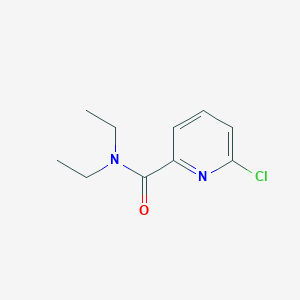
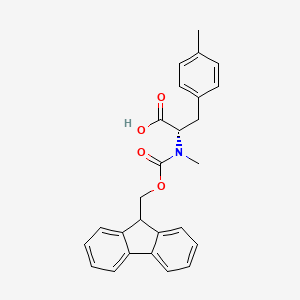
![Ethyl 4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B3117825.png)
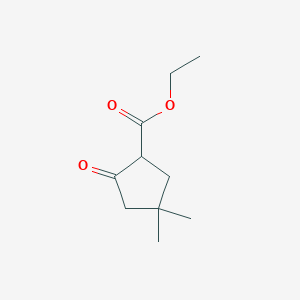

![O-[(2,3-dichlorophenyl)methyl]hydroxylamine](/img/structure/B3117851.png)
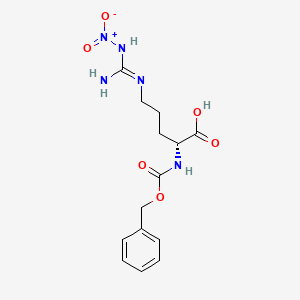
![[2-Methoxy-5-(trifluoromethoxy)phenoxy]acetic acid](/img/structure/B3117867.png)
